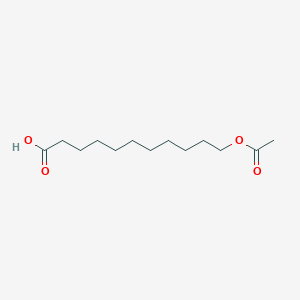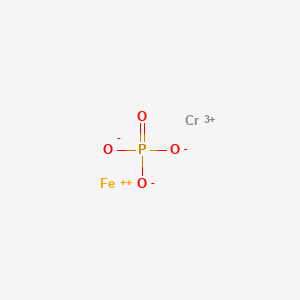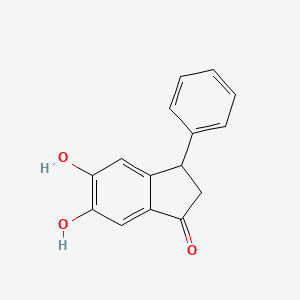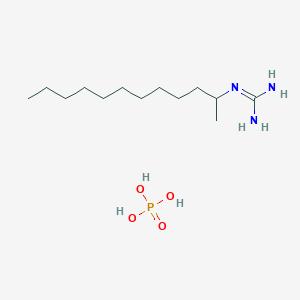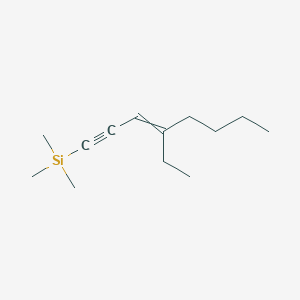
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C13H24Si. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and an ethyloctenynyl group. Organosilicon compounds like this one are known for their versatility in organic synthesis and their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane typically involves the hydrosilylation of alkynes. One common method is the reaction of trimethylsilane with an appropriate alkyne in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce different silanes. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, organosilicon compounds are being explored for their potential use in drug delivery systems and as bioactive agents. The presence of silicon can improve the bioavailability and metabolic stability of pharmaceutical compounds .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the ethyloctenynyl group. The silicon atom can stabilize reactive intermediates, while the ethyloctenynyl group can undergo addition and substitution reactions. These properties make the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilane: A simpler compound with only trimethylsilyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is unique due to the presence of both the ethyloctenynyl group and the trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
56904-79-1 |
|---|---|
Molecular Formula |
C13H24Si |
Molecular Weight |
208.41 g/mol |
IUPAC Name |
4-ethyloct-3-en-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C13H24Si/c1-6-8-10-13(7-2)11-9-12-14(3,4)5/h11H,6-8,10H2,1-5H3 |
InChI Key |
WZXPEJDDNLJZNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC#C[Si](C)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
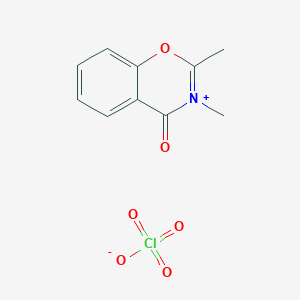
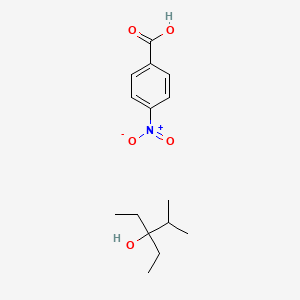
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
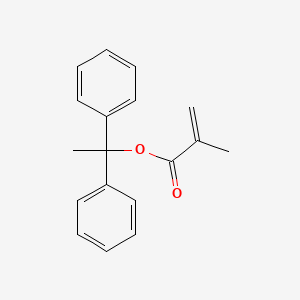
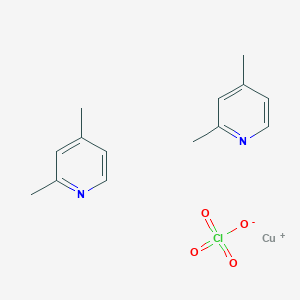
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
